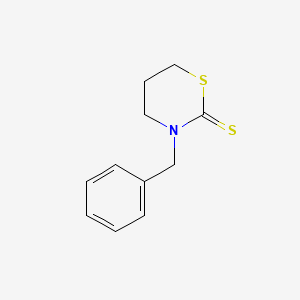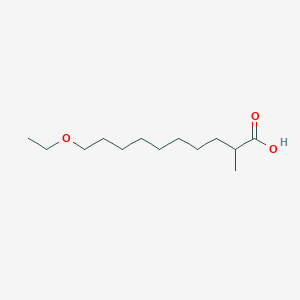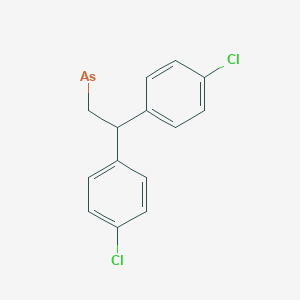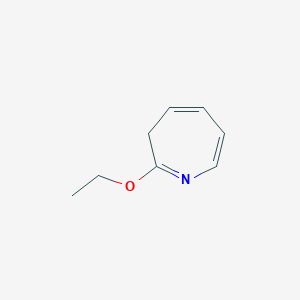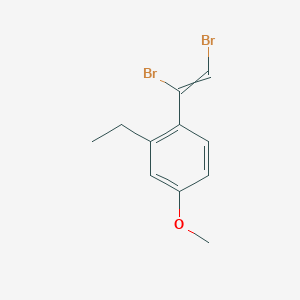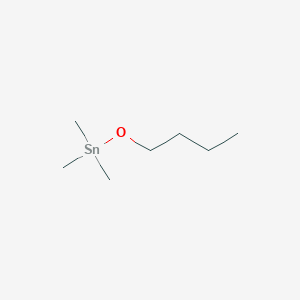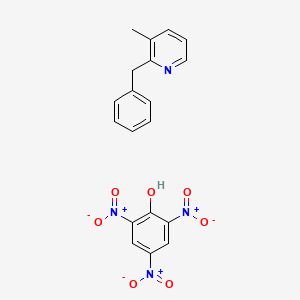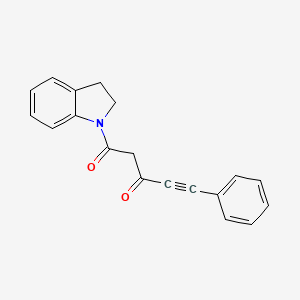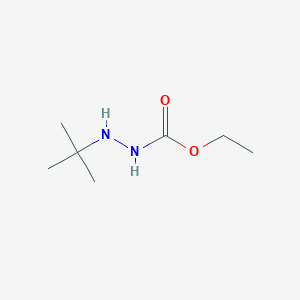
ethyl N-(tert-butylamino)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(tert-butylamino)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-(tert-butylamino)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(tert-butylamino)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or tert-butyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Ethyl N-(tert-butylamino)carbamate has several applications in scientific research:
Biology: In biological research, it can be used to study enzyme interactions and protein modifications.
Industry: It finds applications in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of ethyl N-(tert-butylamino)carbamate involves its ability to form stable carbamate linkages with various molecular targets. This stability is due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety, which restricts conformational flexibility. The compound can participate in hydrogen bonding through its carboxyl group and backbone NH, influencing its interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-(butylamino)ethyl)carbamate
- Ethyl N-(hydroxy-tert-butyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness
Ethyl N-(tert-butylamino)carbamate is unique due to its specific structural features, such as the tert-butyl group, which provides steric hindrance and enhances stability. This makes it particularly useful as a protecting group in organic synthesis and as a component in drug design .
Propriétés
Numéro CAS |
64739-41-9 |
|---|---|
Formule moléculaire |
C7H16N2O2 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
ethyl N-(tert-butylamino)carbamate |
InChI |
InChI=1S/C7H16N2O2/c1-5-11-6(10)8-9-7(2,3)4/h9H,5H2,1-4H3,(H,8,10) |
Clé InChI |
PYNPFJINTPDMOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NNC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


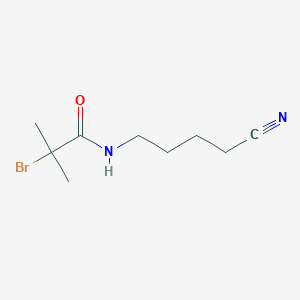
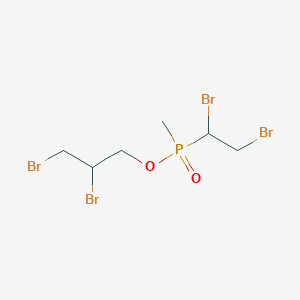
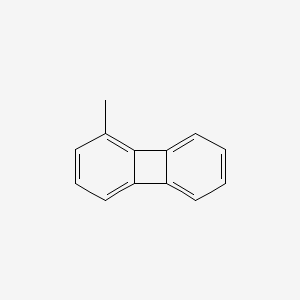

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
